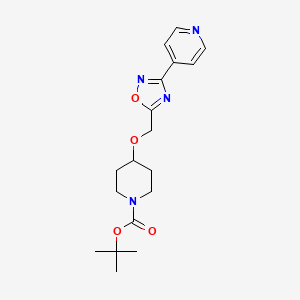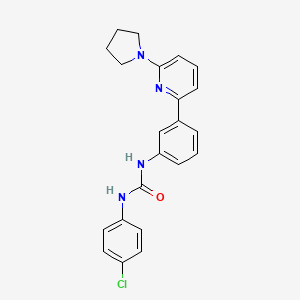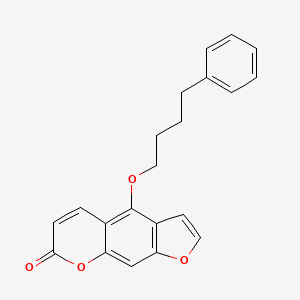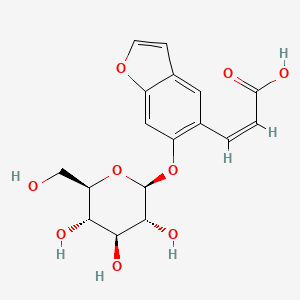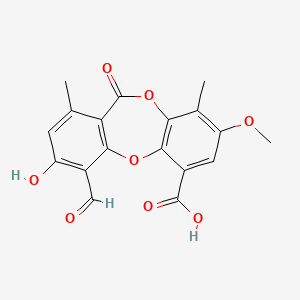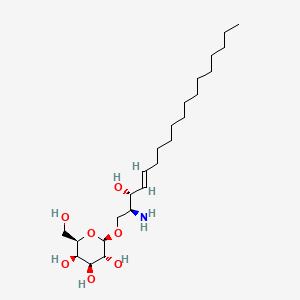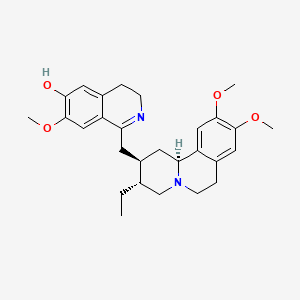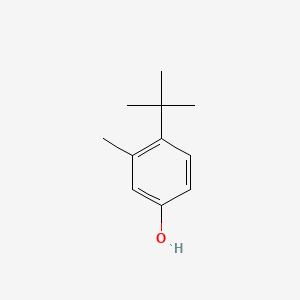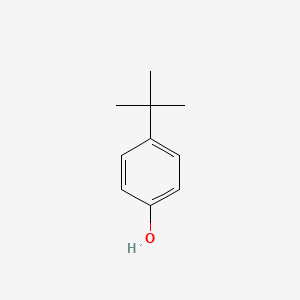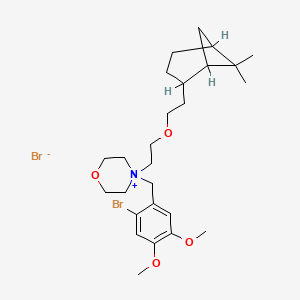
Pinaverium bromid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pinaverium bromide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the symptomatic treatment of irritable bowel syndrome and functional disorders of the biliary tract . In chemistry, it is used in the development and validation of spectrophotometric methods for assay and dissolution studies . Research has also been conducted to assess the post-treatment therapeutic effects of pinaverium bromide in irritable bowel syndrome .
Wirkmechanismus
Target of Action
Pinaverium bromide primarily targets the voltage-dependent L-type calcium channels located on gastrointestinal (GI) smooth muscle cells . These channels play a crucial role in the contraction and relaxation of smooth muscle cells, which directly influence the motility of the GI tract .
Mode of Action
Pinaverium bromide interacts with the 1,4-dihydropyridine binding sites on these calcium channels in a competitive manner . By binding to these sites, pinaverium bromide stabilizes the non-conducting state of the calcium channels, thereby inhibiting the influx of calcium ions into the smooth muscle cells . This action results in the relaxation of the GI smooth muscle cells .
Biochemical Pathways
The primary biochemical pathway affected by pinaverium bromide is the calcium signaling pathway in GI smooth muscle cells . By blocking the influx of calcium ions, pinaverium bromide disrupts the normal calcium signaling that leads to muscle contraction. This results in the relaxation of the GI tract muscles, which can alleviate symptoms related to motility disorders .
Pharmacokinetics
Pinaverium bromide is a quaternary ammonium compound, which restricts its absorption through the intestinal mucosa . After oral administration, less than 10% of the dose enters the bloodstream, of which 95%-98% binds to proteins . The peak plasma concentration is reached within 0.5-3 hours after administration, and the terminal half-life is approximately 1.5 hours .
Result of Action
The primary molecular effect of pinaverium bromide is the inhibition of calcium ion influx into GI smooth muscle cells . On a cellular level, this results in the relaxation of these cells, leading to a decrease in GI motility . Clinically, this can relieve symptoms such as GI spasm and pain, and can also affect transit disturbances related to motility disorders .
Action Environment
The action of pinaverium bromide can be influenced by various environmental factors. For instance, the presence of food in the GI tract can affect the absorption and consequently the efficacy of the drug . Furthermore, the pH of the stomach can influence the stability of the drug.
Safety and Hazards
Zukünftige Richtungen
Pinaverium bromide is superior to placebo for the treatment of IBS symptoms, irrespective of patient age or gender, study publication year, sample size, or methodological quality score . The number needed to treat in this meta-analysis is amongst the lowest for studies and meta-analyses of antispasmodics versus placebo in IBS .
Biochemische Analyse
Biochemical Properties
Pinaverium bromide is a quaternary ammonium compound that acts as an atypical calcium antagonist to restore normal bowel function . It interacts with the 1,4-dihydropyridine binding sites on voltage-dependent L-type calcium channels located on gastrointestinal smooth muscle cells in a competitive manner .
Cellular Effects
Pinaverium bromide mediates various effects on the gastrointestinal tract. It causes oesophageal, gastric, and duodenal relaxation, relaxes the colon and intestines, inhibits colonic motility in response to food, hormonal or pharmacological stimuli, accelerates gastric emptying, and reduces contractions of the gallbladder and phasic contractions of sphincter of Oddi .
Molecular Mechanism
The molecular mechanism of action of Pinaverium bromide involves its interaction with the 1,4-dihydropyridine binding sites on voltage-dependent L-type calcium channels located on gastrointestinal smooth muscle cells . The binding site is located in the alpha 1S subunit and pinaverium most likely antagonizes the action of calcium ions by stabilizing a non-conducting channel state .
Temporal Effects in Laboratory Settings
The post-treatment therapeutic effects (PTTE) of Pinaverium bromide have been studied. Three days after Pinaverium bromide was discontinued, endpoints rebounded only 23.2–42.8%. The PTTE lasted 9–17 weeks .
Metabolic Pathways
The metabolic pathway of Pinaverium bromide involves demethylation of one of the methoxy groups, hydroxylation of the norpinanyl ring, and elimination of the benzyl group with subsequent opening of the morpholine ring .
Transport and Distribution
Pinaverium bromide is selectively distributed to the digestive tract due to poor absorption and marked hepatobiliary excretion .
Subcellular Localization
The specific subcellular localization of Pinaverium bromide is not mentioned in the current literature. Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with voltage-dependent L-type calcium channels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Pinaverium bromid umfasst mehrere Schritte. Ein Verfahren umfasst die Halogenierung von Nopol, gefolgt von einer Kondensation mit einer Bromoethanol-Alkalimetallverbindung und einer weiteren Kondensation mit dem Reaktionsprodukt von Morpholin, 2-Brom-4- und 5-Dimethoxybrombenzyl . Ein anderes Verfahren umfasst die Olefinreduktionsreaktion einer Verbindung zur Herstellung von this compound . Die Reaktionsbedingungen umfassen typischerweise moderate Temperaturen und die Verwendung von Katalysatoren wie Raney-Nickel .
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für this compound zielen darauf ab, die Ausbeute und Reinheit zu verbessern. Ein verbessertes Herstellungsverfahren beinhaltet die Verwendung billiger Ausgangsrohstoffe und gemäßigterer Reaktionsbedingungen, was den Bedarf an Ausrüstung reduziert und die Entstehung von Nebenwirkungen und Verunreinigungen minimiert . Die Reinheit des durch dieses Verfahren hergestellten Produkts kann 99,8 Prozent erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen: This compound durchläuft verschiedene chemische Reaktionen, darunter Substitutionsreaktionen und Reduktionsreaktionen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, sind Bromoethanol, Morpholin und 2-Brom-4,5-Dimethoxybrombenzyl . Die Reaktionen werden typischerweise bei moderaten Temperaturen unter Verwendung von Katalysatoren wie Raney-Nickel durchgeführt .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, das in hoher Reinheit und Ausbeute erhalten wird .
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur symptomatischen Behandlung des Reizdarmsyndroms und funktioneller Erkrankungen der Gallenwege eingesetzt . In der Chemie wird es bei der Entwicklung und Validierung spektrophotometrischer Methoden für Assay- und Auflösungsuntersuchungen verwendet . Es wurden auch Untersuchungen durchgeführt, um die therapeutischen Nachwirkungen von this compound beim Reizdarmsyndrom zu beurteilen .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als selektiver und spezifischer spannungsabhängiger Kalziumkanalblocker wirkt, der sich an glatten Muskelzellen des Darms befindet . Durch die Hemmung des Kalziumeinstroms vermittelt es verschiedene Wirkungen auf den Magen-Darm-Trakt, darunter die Entspannung der Speiseröhre, des Magens und des Darms, die Hemmung der Darmmotorik als Reaktion auf Nahrung und die Reduktion von Kontraktionen der Gallenblase und des Sphinkters von Oddi .
Analyse Chemischer Reaktionen
Types of Reactions: Pinaverium bromide undergoes various chemical reactions, including substitution reactions and reduction reactions .
Common Reagents and Conditions: Common reagents used in the synthesis of pinaverium bromide include bromoethanol, morpholine, and 2-bromo-4,5-dimethoxy bromobenzyl . The reactions are typically carried out under moderate temperatures with the use of catalysts such as raney nickel .
Major Products Formed: The major product formed from these reactions is pinaverium bromide itself, which is obtained in high purity and yield .
Vergleich Mit ähnlichen Verbindungen
Pinaverium bromid ist einzigartig in seiner hohen Selektivität für die glatte Darm-Muskulatur und seinem dualen Wirkmechanismus, der hilft, Beschwerden und Bauchschmerzen zu behandeln, die mit funktionellen Darmbeschwerden verbunden sind . Zu ähnlichen Verbindungen gehört Trimebutinmaleat, das ebenfalls zur Behandlung des Reizdarmsyndroms eingesetzt wird . Die spezifische Wirkung von this compound als Kalziumkanalblocker unterscheidet es von anderen Antispasmodika .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Pinaverium bromide can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "1,4-dioxane", "2,2-diphenylacetic acid", "Thionyl chloride", "Triethylamine", "4-(2-Pyridyl)piperazine", "Hydrobromic acid" ], "Reaction": [ "1. The first step involves the conversion of 2,2-diphenylacetic acid to its acid chloride derivative using thionyl chloride.", "2. The acid chloride is then reacted with 4-(2-Pyridyl)piperazine in the presence of triethylamine to form an intermediate product.", "3. The intermediate product is then reacted with hydrobromic acid to form Pinaverium bromide.", "4. The final step involves the purification of the product through recrystallization." ] } | |
| 53251-94-8 | |
Molekularformel |
C26H41Br2NO4 |
Molekulargewicht |
591.4 g/mol |
IUPAC-Name |
4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide |
InChI |
InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m0./s1 |
InChI-Schlüssel |
IKGXLCMLVINENI-QOXGANSBSA-M |
Isomerische SMILES |
CC1([C@H]2CC[C@H]([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
SMILES |
CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
Kanonische SMILES |
CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
Aussehen |
Solid powder |
| 53251-94-8 | |
Piktogramme |
Irritant; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
59995-65-2 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-(6-bromoveratryl)-4-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)morpholinium bromide Dicetel Eldicet pinaverium pinaverium bromide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




